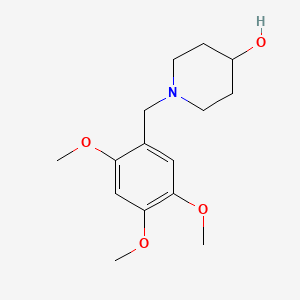
1-(2,4,5-trimethoxybenzyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-(2,4,5-trimethoxybenzyl)-4-piperidinol often involves complex chemical reactions, including nucleophilic aromatic substitution and multistep synthesis processes. For example, derivatives of piperidine, a core structure in our compound of interest, are synthesized through reactions that may include the formation of a piperidinyl ring via cyclization and subsequent functionalization of the ring with various substituents to achieve desired properties (Pietra & Vitali, 1972). These methodologies highlight the complexity and versatility in the synthesis of piperidine derivatives, suggesting potential pathways for synthesizing this compound.
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized by the presence of a piperidine ring, a saturated six-membered ring containing one nitrogen atom, and a 2,4,5-trimethoxybenzyl group. This structure imparts unique chemical and physical properties to the compound. The methoxy groups attached to the benzyl moiety can influence the electron density of the molecule, potentially affecting its reactivity and interaction with biological targets (Sharma & Singh, 2017).
Chemical Reactions and Properties
Compounds containing piperidine and methoxybenzyl groups participate in a variety of chemical reactions, including but not limited to, nucleophilic substitution, oxidation, and reduction. The piperidine ring, in particular, is known for its nucleophilicity, which allows it to engage in reactions with electrophiles, leading to a wide range of derivatives with diverse biological activities (Girase et al., 2020).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. The presence of methoxy groups could enhance the solubility of the compound in organic solvents, while the piperidine ring could contribute to the compound's boiling point and melting point. These properties are crucial for determining the compound's suitability in various applications, including pharmaceuticals (Begum et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and pharmacokinetics, can be inferred from studies on similar compounds. The electron-donating methoxy groups may affect the compound's reactivity towards electrophiles and nucleophiles. Additionally, the piperidine moiety is a key structural element in many biologically active compounds, suggesting that this compound could exhibit significant biological activities, subject to further investigation (Srinivasan, 2007); (Stojanović-Radić et al., 2019).
Eigenschaften
IUPAC Name |
1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-18-13-9-15(20-3)14(19-2)8-11(13)10-16-6-4-12(17)5-7-16/h8-9,12,17H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOFPHXMEXZHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


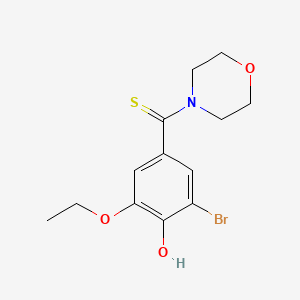
![4-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5678660.png)
![8-{[(2,4-difluorophenyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5678673.png)
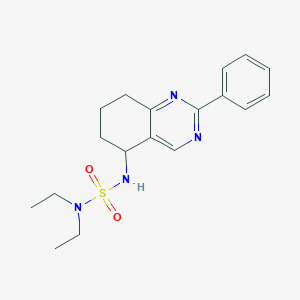
![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5678689.png)
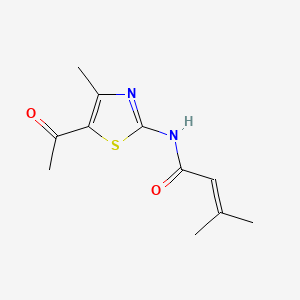
![N-(4-methoxybenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5678706.png)

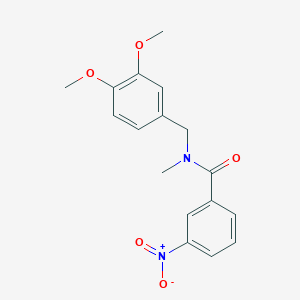
![1-[(2-pyridinylamino)methyl]-2-naphthol](/img/structure/B5678717.png)
![5-ethyl-N~4~-methyl-N~4~-[(3-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5678721.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5678734.png)
![N,N-dimethyl-5-{[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]methyl}-2-furamide hydrochloride](/img/structure/B5678741.png)